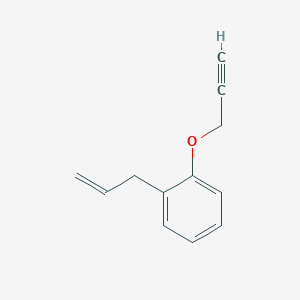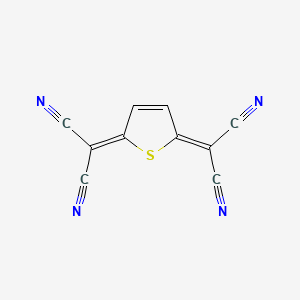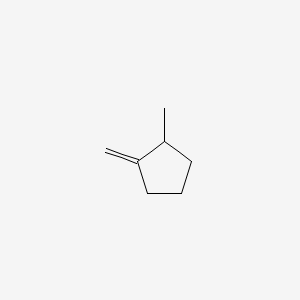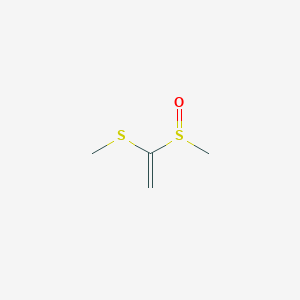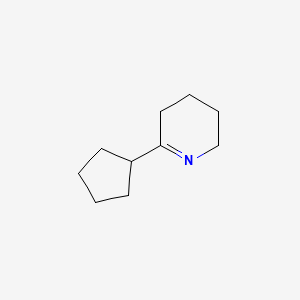![molecular formula C11H15N5O4 B14668947 4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine CAS No. 42204-36-4](/img/structure/B14668947.png)
4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine is a compound belonging to the pyrrolopyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine typically involves the interaction of pyrrolopyrimidinehydrazide with various aldehydes. For instance, one method involves dissolving 10 mmol of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine in 100 mL of methanol, followed by the gradual addition of 10 mmol of an aldehyde such as o-fluorobenzaldehyde. The mixture is then refluxed for 3 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in various functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its metal complexes have shown potent antibacterial activity by targeting bacterial cell walls and inhibiting their synthesis . Additionally, its antiviral activity is believed to involve the inhibition of viral replication by interacting with viral enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its use as a pharmaceutical intermediate and its potential as an anticancer and antiviral agent.
4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines: These compounds have shown promise as antiviral agents against flaviviruses.
N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidine: Used for dual inhibition of epidermal growth factor receptor kinase and aurora kinase A, demonstrating significant anticancer activity.
Uniqueness
What sets 4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine apart is its unique hydrazinyl and pentofuranosyl groups, which contribute to its diverse biological activities and potential therapeutic applications. Its ability to form stable metal complexes further enhances its utility in various scientific research fields.
Eigenschaften
CAS-Nummer |
42204-36-4 |
|---|---|
Molekularformel |
C11H15N5O4 |
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
2-(4-hydrazinylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c12-15-9-5-1-2-16(10(5)14-4-13-9)11-8(19)7(18)6(3-17)20-11/h1-2,4,6-8,11,17-19H,3,12H2,(H,13,14,15) |
InChI-Schlüssel |
AURFZFSFOHBPNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C2=NC=NC(=C21)NN)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



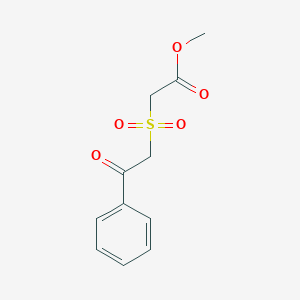
![[3-Methylidenepentoxy(oxido)phosphoryl] phosphate](/img/structure/B14668886.png)
![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)
![3-[2-(4-Benzoylphenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14668902.png)
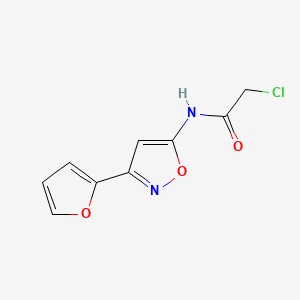
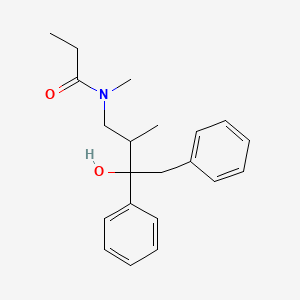
![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)
